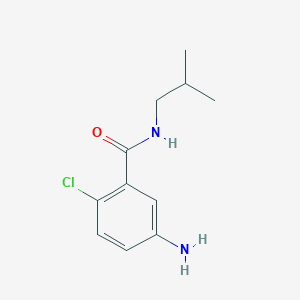![molecular formula C15H16N2O B3306346 N-[3-(aminomethyl)phenyl]-4-methylbenzamide CAS No. 926257-58-1](/img/structure/B3306346.png)
N-[3-(aminomethyl)phenyl]-4-methylbenzamide
Descripción general
Descripción
N-[3-(Aminomethyl)phenyl]-4-methylbenzamide, commonly known as N-AMPMB, is a small organic molecule with a wide range of applications in scientific research. It is a useful compound in the synthesis of other compounds, and can be used in a variety of biochemical and physiological experiments. N-AMPMB has been studied extensively and is known to possess a wide range of properties, including strong binding affinity, solubility, and stability.
Aplicaciones Científicas De Investigación
Pharmacological and Biological Applications
- Insect Repellent Formulation and Safety : N,N-diethyl-3-methylbenzamide, closely related to the compound , has been extensively reviewed for its use as an all-purpose topical insect repellent. Its effectiveness against a variety of biting insects and potential for preventing vector-borne diseases is well-documented. However, the review also touches on safety aspects, highlighting the importance of appropriate formulation techniques to reduce skin penetration and potential side effects (Qiu, Jun, & McCall, 1998).
Environmental Impact and Degradation
- Degradation of Acetaminophen by Advanced Oxidation Processes : Research into the degradation pathways of pharmaceutical compounds like acetaminophen (ACT) highlights the generation of various by-products, including acetamide and other compounds related to the compound of interest. This work emphasizes the environmental persistence and potential toxicity of these by-products, providing insight into the environmental impact and degradation mechanisms of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Chemical and Structural Analysis
- Cinnamic Acid Derivatives in Anticancer Research : Although not directly related to N-[3-(aminomethyl)phenyl]-4-methylbenzamide, research on cinnamic acid derivatives showcases the potential of benzamide compounds in medicinal chemistry, particularly in anticancer research. This review suggests the underutilization of these compounds' medicinal potential despite their established antitumor efficacy, pointing towards a need for further exploration in related benzamide derivatives (De, Baltas, & Bedos-Belval, 2011).
Toxicity and Safety Evaluations
- DEET-based Repellents and Safety : The safety of DEET, a compound structurally related to the one , especially concerning children and pregnant/lactating women, was reviewed, highlighting that the evidence does not support increased risk in young children. This review can provide a framework for evaluating the safety profiles of similar compounds (Koren, Matsui, & Bailey, 2003).
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-7-13(8-6-11)15(18)17-14-4-2-3-12(9-14)10-16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCQDGPRHPUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)



![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)

![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)

